Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Biomimetic alkaloid synthesis Secodine intermediates Vinca alkaloids

Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate (CAS 66859-22-1) is a fully saturated azepinoindole carboxylate ester (C₁₄H₁₆N₂O₂, MW 244.29) that belongs to the 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole scaffold class—the structurally simplified core of iboga alkaloids. This scaffold family includes the natural products ibogaine and ibogamine as well as synthetic 'ibogalogs' such as DM506 (3-methyl analog) and WAY-362450 (FXR agonist), all of which share the same tricyclic framework but differ in N-substitution and C-5 ester patterns.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 66859-22-1
Cat. No. B3277934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
CAS66859-22-1
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C14H16N2O2/c1-18-14(17)11-8-15-7-6-10-9-4-2-3-5-12(9)16-13(10)11/h2-5,11,15-16H,6-8H2,1H3
InChIKeyZWJKWUGXCCUBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole-5-carboxylate (CAS 66859-22-1): Chemical Identity, Scaffold Class, and Procurement Context


Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate (CAS 66859-22-1) is a fully saturated azepinoindole carboxylate ester (C₁₄H₁₆N₂O₂, MW 244.29) that belongs to the 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole scaffold class—the structurally simplified core of iboga alkaloids . This scaffold family includes the natural products ibogaine and ibogamine as well as synthetic 'ibogalogs' such as DM506 (3-methyl analog) and WAY-362450 (FXR agonist), all of which share the same tricyclic framework but differ in N-substitution and C-5 ester patterns . The compound is primarily recognized as an advanced pharmaceutical intermediate enabling convergent biomimetic alkaloid syntheses, having been used to access minovincine, vincadifformine, and pandoline alkaloids via secodine intermediates .

Why Methyl 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole-5-carboxylate Cannot Be Interchanged with Other Azepinoindole Analogs


Within the hexahydroazepinoindole class, minor structural modifications produce profound shifts in biological target engagement, functional selectivity, and synthetic utility. The N-unsubstituted methyl ester (CAS 66859-22-1) serves as a versatile, unprotected intermediate for downstream N-alkylation and condensation reactions that are precluded or compromised in N-methyl (DM506), N-allyl, or N-benzyl analogs . In contrast, the N-methyl analog DM506 targets 5-HT₂A (Ki = 24 nM) and α7/α9α10 nAChRs (IC₅₀ ≈ 5–7 µM) , while WAY-362450 (ethyl ester, N-unsubstituted, dimethyl-substituted) is a potent FXR agonist (EC₅₀ = 4 nM) . These divergent pharmacological profiles demonstrate that the specific substitution pattern—not the scaffold alone—dictates biological and synthetic function, making unqualified substitution among analogs scientifically unsound.

Quantitative Differentiation Evidence for Methyl 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole-5-carboxylate Against Structurally Proximal Analogs


Synthetic Utility: N-Unsubstituted Methyl Ester as a Universal Intermediate for Divergent Alkaloid Syntheses

The N-unsubstituted methyl ester (CAS 66859-22-1) uniquely enables direct condensation with aldehydes without requiring prior deprotection, a capability not shared by N-benzyl, N-methyl, or N-allyl analogs. Kuehne and Earley demonstrated that this compound (5a) condenses with the ethylene ketal of 2-acetyl-5-chloropentanal to yield minovincine (1a), providing the first example of secodine intermediate isolation and cyclization . The N-benzyl analog (VII) requires hydrogenolytic debenzylation with palladium catalysts before further elaboration, adding cost, step-count, and purification burden . Similarly, N-methyl analogs (e.g., DM506) are precluded from N-alkylation diversification pathways .

Biomimetic alkaloid synthesis Secodine intermediates Vinca alkaloids

Receptor Selectivity: Scaffold Comparison of N-Unsubstituted vs. N-Methyl Analog at Nicotinic Acetylcholine Receptors

Although direct nAChR data for CAS 66859-22-1 itself are not reported, the N-methyl analog DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) provides a class-level benchmark. DM506 inhibits α9α10 nAChR with IC₅₀ = 5.1 ± 0.3 µM and α7 nAChR with IC₅₀ = 6.4 ± 0.5 µM, acting via novel voltage-dependent (α7) and voltage-independent (α9α10) allosteric mechanisms distinct from ibogaine's open-channel block . In contrast, the natural product ibogaine inhibits α3β4 nAChR with IC₅₀ ≈ 220 nM . This 40-fold difference in potency at α3β4 versus the α7/α9α10 selectivity profile of the azepinoindole scaffold indicates that N-substitution and C-5 esterification are critical drivers of subtype selectivity within this class .

Nicotinic acetylcholine receptor Allosteric modulation Ibogalog pharmacology

Serotonergic Activity: Non-Hallucinogenic 5-HT₂A Partial Agonism vs. Hallucinogenic Full Agonists

The N-methyl analog DM506 (direct structural congener of CAS 66859-22-1) binds human 5-HT₂A with Ki = 24 nM and activates it with EC₅₀ = 9 nM (efficacy < 80%), defining it as a partial agonist . In contrast, the classical hallucinogen DOI (2,5-dimethoxy-4-iodoamphetamine) acts as a full agonist at 5-HT₂A (efficacy ~100%), producing head-twitch responses absent with DM506 . In behavioral assays, DM506 at 15 mg/kg (i.p.) induced acute anxiolytic-like activity in mice (Elevated O-maze and Novelty Suppressed Feeding tests) without hallucinogenic effects, while 40 mg/kg produced sedative-like activity reversible by the selective 5-HT₂A antagonist volinanserin . The unsubstituted scaffold of CAS 66859-22-1 provides a starting point for generating novel non-hallucinogenic 5-HT₂A modulators through N-functionalization.

5-HT2A receptor Anxiolytic Non-hallucinogenic psychoplastogen

FXR Agonism: Potency Benchmarking Against Ethyl Ester FXR Agonists in the Azepinoindole Series

The azepinoindole scaffold has produced potent FXR agonists, exemplified by WAY-362450 (XL335): an N-unsubstituted, 1,1-dimethyl, ethyl ester analog with FXR EC₅₀ = 4 nM and 149% efficacy in luciferase reporter assays . Other azepinoindole-5-carboxylate esters in the same series show FXR EC₅₀ values ranging from 12 nM (ethyl 3-[(3,4-difluorophenyl)carbonyl]-1,1-dimethyl analog) to 600 nM (ethyl 3-[(4-fluorophenyl)carbonyl] analog), demonstrating that the C-5 ester group and N-substitution pattern are critical determinants of FXR potency . The methyl ester (CAS 66859-22-1), bearing an unsubstituted nitrogen and no gem-dimethyl group at C-1, represents the minimal ester pharmacophore within this series—a starting template for systematic structure-activity relationship (SAR) exploration at the ester, N-substituent, and C-1 positions .

Farnesoid X receptor Dyslipidemia Nuclear receptor agonist

Pharmaceutical Intermediate Scalability: N-Unprotected Scaffold Enables Kilogram-Scale N-Functionalization Without Protecting Group Chemistry

The Boulanger patent (US 9,399,642) explicitly identifies the N-unprotected hexahydroazepinoindole-5-carboxylate scaffold as superior for commercial-scale synthesis because it avoids benzyl-group protection/deprotection cycles that require 'copious quantities of expensive catalyst (e.g., palladium)' and generate significant side products . In the patent's exemplified synthesis, methyl 3-allyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate is prepared in a 72 L reactor via direct N-allylation of the N-unsubstituted parent compound . In contrast, the classical Kuehne route to vincadifformine proceeds through the N-benzyl protected intermediate (VII), requiring hydrogenolysis to unmask the secondary amine before final condensation . The N-unsubstituted methyl ester (CAS 66859-22-1) thus eliminates the benzyl protection/deprotection sequence entirely, reducing palladium catalyst costs, hydrogen consumption, and purification burden at scale.

Process chemistry Pharmaceutical intermediate Scale-up synthesis

Diastereoselective N-Alkylation: Chiral Auxiliary-Mediated Synthesis of Enantiopure Tetracyclic Products

The N-unsubstituted secondary amine of CAS 66859-22-1 enables chiral auxiliary-mediated diastereoselective N-alkylation. Using (+)-(R)-1,2-(α-(R)-mesyloxy-β-dimethyltetramethylene)-ferrocene as a chiral auxiliary, N-alkylation of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate followed by condensation with aldehydes provided tetracyclic products in a diastereomeric ratio of at least 97:3 . This level of diastereocontrol is not accessible with N-substituted or N-protected analogs where the nitrogen is already blocked. The N-methyl analog (DM506) and N-benzyl analogs cannot participate in such auxiliary-mediated alkylations, as the nitrogen lone pair required for the reaction is either sterically hindered or already engaged in a covalent bond .

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Evidence-Based Research and Industrial Application Scenarios for Methyl 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole-5-carboxylate (CAS 66859-22-1)


Divergent Total Synthesis of Iboga and Vinca Alkaloids via Secodine Intermediates

CAS 66859-22-1 is the established entry point for biomimetic total syntheses of minovincine, vincadifformine, pandoline, and catharanthine through secodine intermediate generation . Its N-unsubstituted secondary amine permits direct condensation with halo-aldehydes or epoxy-aldehydes, forming bridged azepines that undergo base-promoted fragmentation to secodine analogs—the key biosynthetic intermediates in monoterpenoid indole alkaloid assembly . The Kuehne group demonstrated that the compound (designated 5a) reacts with aldehydes to form 3,10b-alkano-bridged azepines, which upon quaternization and base treatment rearrange to the A/B/C/E ring system of vincadifformine-type alkaloids . This convergent approach has been validated across multiple alkaloid families and remains the most concise synthetic route to these complex natural products.

Non-Hallucinogenic Psychoplastogen Development Targeting 5-HT₂A Receptors

The N-methyl analog DM506 (derived from the same scaffold as CAS 66859-22-1) demonstrates that N-substituted hexahydroazepino[4,5-b]indoles can achieve high-affinity 5-HT₂A partial agonism (Ki = 24 nM, EC₅₀ = 9 nM) without the hallucinogenic head-twitch response characteristic of full 5-HT₂A agonists like DOI . DM506 produced dose-dependent anxiolytic-like effects in mice at 15 mg/kg and sedative-like effects at 40 mg/kg, both reversible by the 5-HT₂A antagonist volinanserin . CAS 66859-22-1, as the N-unsubstituted scaffold, enables systematic N-functionalization to generate diverse psychoplastogen candidates while preserving the core structural features responsible for this therapeutically attractive non-hallucinogenic profile.

FXR Agonist Lead Optimization for Dyslipidemia Drug Discovery

The azepinoindole-5-carboxylate ester series, exemplified by WAY-362450 (FXR EC₅₀ = 4 nM), demonstrates that this scaffold is capable of producing highly potent, selective, and orally bioavailable FXR agonists . In vivo, WAY-362450 dose-dependently decreased serum triglycerides and cholesterol in LDLR⁻/⁻ mice and diabetic models, with chronic administration significantly reducing aortic arch atherosclerotic lesions . CAS 66859-22-1 represents the minimal unsubstituted ester pharmacophore within this series, providing a starting point for systematic SAR exploration at the N-position, C-1 gem-dimethyl substitution, and ester moiety—the three vectors identified as critical for optimizing FXR potency from 600 nM to 4 nM in the published lead optimization campaign .

Commercial-Scale Pharmaceutical Intermediate Manufacturing

The N-unprotected scaffold of CAS 66859-22-1 eliminates the benzyl deprotection step that the Boulanger patent identifies as 'a great liability—especially at commercial scale' due to 'copious quantities of expensive catalyst (e.g., palladium)' and 'significant side reactions' . The patent explicitly demonstrates multi-kilogram synthesis of N-allyl derivatives via direct N-alkylation of the N-unsubstituted parent compound in a 72 L reactor . For CRO/CDMO procurement or in-house process chemistry groups, selecting CAS 66859-22-1 over N-benzyl-protected alternatives directly reduces palladium catalyst consumption, hydrogen gas handling requirements, and chromatographic purification burden, translating to lower cost of goods and improved process mass intensity.

Quote Request

Request a Quote for Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.